molecular formula C9H7N5O B1400923 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1249663-47-5

2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1400923
CAS No.: 1249663-47-5
M. Wt: 201.18 g/mol
InChI Key: VZUPHYXPSIYIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of an azidomethyl group attached to the pyrido[1,2-a]pyrimidin-4-one core

Scientific Research Applications

2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has found applications in several scientific research areas:

Future Directions

: Fesenko, A. A., Grigoriev, M. S., & Shutalev, A. D. (2023). A new approach to the pyrrolo [3,4-d] pyrimidine system via tandem Staudinger/aza-Wittig reaction of 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 59(1), 793–798. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a halomethyl derivative of pyrido[1,2-a]pyrimidin-4-one reacts with sodium azide under mild conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of solid-phase catalysts and automated reactors can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its ability to form covalent bonds with nucleophilic sites in proteins and enzymes underlies its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azidomethyl)-4H-pyrido[2,3-d]pyrimidin-4-one
  • 2-(Azidomethyl)-4H-pyrido[3,4-d]pyrimidin-4-one
  • 2-(Azidomethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific azidomethyl substitution pattern, which imparts distinct reactivity and bioactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-13-11-6-7-5-9(15)14-4-2-1-3-8(14)12-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUPHYXPSIYIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.